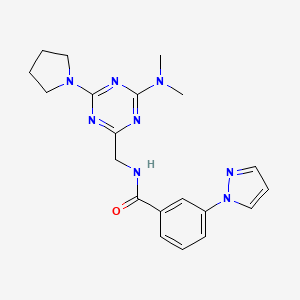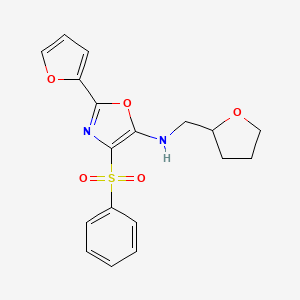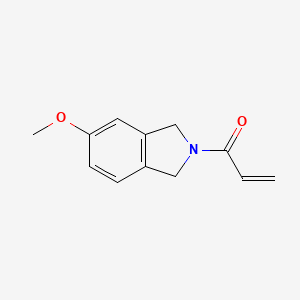
N-((4-(二甲基氨基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2-基)甲基)-3-(1H-吡唑-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound featuring diverse functional groups. Such structural complexity suggests this compound may exhibit various biochemical activities, and it is likely to be investigated for its utility in different scientific and industrial applications.
科学研究应用
Chemistry:
Useful as a building block in creating complex organic molecules due to its multiple reactive sites.
Biology:
Investigated for its potential as an enzyme inhibitor or receptor modulator, given its diverse functional groups.
Medicine:
Possible applications as an antiviral, antibacterial, or anticancer agent, stemming from its structural motifs that resemble known pharmacophores.
Industry:
Utilized in materials science for developing novel polymers or as a precursor in the synthesis of agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically starts with the preparation of intermediate compounds, followed by a sequence of coupling reactions.
Synthesis of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-methyl chloride.
Coupling this intermediate with 3-(1H-pyrazol-1-yl)benzoic acid in the presence of suitable catalysts.
Industrial Production Methods: Industrial production involves scaling up the laboratory methods, optimizing the reaction conditions for better yield, purity, and cost-efficiency. This process might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: Possible at the pyrrolidine ring or dimethylamino group.
Reduction: Reduction can modify certain functional groups, potentially affecting biological activity.
Substitution: Nucleophilic substitution at the triazine ring is feasible given the electron-rich nature of dimethylamino and pyrrolidinyl groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Utilizing reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employing reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles like amines, alcohols, or thiols in appropriate solvents and temperatures.
Major Products Formed from These Reactions:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted triazines.
作用机制
The compound’s mechanism of action can vary based on its target. It may interact with biomolecules like proteins, nucleic acids, or cellular membranes, disrupting normal biological processes. The triazine ring could bind to enzyme active sites, while the pyrazole and benzamide moieties might facilitate specific interactions with molecular targets. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions.
相似化合物的比较
N-(4-dimethylamino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methylbenzamide.
3-(dimethylamino)-6-(pyrrolidin-1-yl)-1,2,5-triazin-4-ylmethylbenzamide.
Uniqueness: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the inclusion of the pyrazole ring, which can enhance binding affinity and specificity to particular biological targets, potentially leading to more potent and selective biological activities. The triazine ring and benzamide structure also allow for versatile chemical modifications, aiding in the optimization of desired properties in various applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-26(2)19-23-17(24-20(25-19)27-10-3-4-11-27)14-21-18(29)15-7-5-8-16(13-15)28-12-6-9-22-28/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFMINVKGTWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)
![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)


![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)
![cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate](/img/structure/B2488714.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

